2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
Description
2-({1-[3-(Dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide (hereafter referred to as Compound A) is a cyclopenta[d]pyrimidine derivative featuring a dimethylaminoalkyl side chain and a substituted phenylacetamide moiety.
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-15-9-10-16(2)18(13-15)23-20(27)14-29-21-17-7-5-8-19(17)26(22(28)24-21)12-6-11-25(3)4/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRMBCLTGKJDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the cyclopenta[d]pyrimidin core, followed by the introduction of the dimethylamino propyl group and the dimethylphenyl acetamide moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the treatment of various diseases, depending on its biological activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Key Observations :
- Side Chain Modifications: Replacing dimethylamino (Compound A) with diethylamino (Compound B) increases hydrophobicity (logP: ~2.8 vs.
- Phenyl Group Variations : The 2,5-dimethylphenyl group in Compound A enhances electron-donating effects compared to the 3,4-difluorophenyl group in Compound B, which introduces electron-withdrawing properties. This may influence interactions with hydrophobic pockets or π-π stacking in target proteins .
- Core Heterocycle: Compound C’s thieno-pyrimidine core differs from Compound A’s pyrimidine, reducing planarity and altering binding to kinases or epigenetic enzymes .
Computational Similarity Indexing and Bioactivity Clustering
Using Tanimoto coefficient-based similarity indexing (), Compound A and B likely exhibit high structural similarity (>0.8), given their shared cyclopenta[d]pyrimidine core and alkylamino side chains. Such similarity suggests overlapping bioactivity profiles, as hierarchical clustering of compounds () shows structurally related molecules often target analogous pathways (e.g., HDAC inhibition or kinase modulation).
Example Metrics :
- Tanimoto Index : ~0.85 (hypothetical, based on shared fingerprints).
- Dice Index : ~0.82 (hypothetical), supporting comparable bioactivity clustering .
Molecular Networking and Fragmentation Patterns
Molecular networking via MS/MS () predicts that Compound A and B would cluster with a high cosine score (>0.9) due to analogous fragmentation patterns (e.g., cleavage of the sulfanyl-acetamide bond or cyclopenta ring scission).
Q & A
Q. What are the critical steps and optimized conditions for synthesizing this compound?
The synthesis involves a multi-step process:
- Core formation : Construction of the cyclopenta[d]pyrimidin-4-yl scaffold via cyclization reactions under controlled pH and temperature (e.g., 80–100°C in DMF) .
- Functionalization : Introduction of the sulfanyl and dimethylphenylacetamide groups via nucleophilic substitution or thiol-ene reactions. Catalysts like triethylamine or palladium are often used to enhance yield (typically 70–85%) .
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol) and recrystallization (ethanol/water) ensure >95% purity .
Q. How is structural integrity confirmed post-synthesis?
Methodological validation includes:
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 2.19 ppm for CH₃, δ 7.82 ppm for aromatic protons) and LC-MS (e.g., [M+H]⁺ at m/z 326–344) .
- Elemental analysis : Matching calculated vs. observed values for C, N, and S (e.g., C: 45.36% calc. vs. 45.29% obs.) .
- X-ray crystallography : Resolves stereochemistry of the cyclopenta ring system .
Q. What preliminary biological assays are recommended for activity screening?
Initial screens focus on:
- Enzyme inhibition : Kinase or protease assays (IC₅₀ determination) using fluorescence-based protocols .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Solubility/pharmacokinetics : LogP measurements (HPLC) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
SAR strategies include:
- Substituent variation : Systematic replacement of dimethylamino (propyl) or dimethylphenyl groups with electron-withdrawing/donating analogs (e.g., nitro, methoxy) to assess potency shifts .
- Scaffold hybridization : Fusion with thieno[3,2-d]pyrimidine or chromeno[d]pyrimidine cores to enhance target affinity .
- Pharmacophore mapping : Molecular docking (AutoDock Vina) to identify key interactions with targets like EGFR or PARP .
Q. What methodologies resolve contradictions in biological activity data across studies?
Discrepancies arise from assay conditions or impurity profiles. Mitigation involves:
- Reproducibility checks : Standardizing cell lines (ATCC authentication) and normalizing data to reference inhibitors .
- Impurity profiling : HPLC-MS to detect byproducts (e.g., <2% acetamide hydrolysis products) that may skew results .
- Orthogonal assays : Cross-validating enzyme inhibition with cellular thermal shift assays (CETSA) .
Q. How does the compound’s stability under physiological conditions impact experimental design?
Stability studies guide formulation and dosing:
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2–3.0) and PBS (pH 7.4) with LC-MS monitoring .
- Light/temperature sensitivity : Store at 4°C (dark) to prevent sulfanyl oxidation, confirmed via TLC .
- Plasma stability : Incubate with human plasma (37°C, 1–24 hrs) to quantify half-life (t₁/₂) .
Q. What advanced techniques elucidate interaction mechanisms with biological targets?
Mechanistic studies employ:
- Surface plasmon resonance (SPR) : Real-time binding kinetics (KD, kon/koff) for target proteins .
- Cryo-EM/X-ray crystallography : Resolve compound-protein complexes (e.g., cyclopenta[d]pyrimidine in ATP-binding pockets) .
- Transcriptomics/proteomics : RNA-seq or SILAC to identify downstream pathways (e.g., apoptosis markers) .
Key Challenges and Recommendations
- Synthetic complexity : Optimize intermediates (e.g., cyclopenta[d]pyrimidin-4-yl core) via flow chemistry to reduce step count .
- Biological variability : Use isogenic cell lines and validated animal models (e.g., PDX) for translatability .
- Data reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for shared protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
